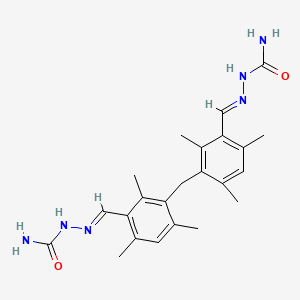
4-methoxy-3-nitro-N-(3-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 4-methoxy-3-nitro-N-(3-pyridinylmethyl)benzamide, often involves reactions between nitrogen heterocycles and specific benzyl chlorides in the presence of potassium carbonate, resulting in N-(4-methoxy-3-nitrobenzyl) derivatives (Harutyunyan, 2016). Additionally, Rh(III)-catalyzed synthesis has been developed for the annulation of N-methoxyamides and nitroalkenes, leading to the creation of 4-substituted isoquinolones and 2-pyridones, indicating the versatility in synthesizing complex benzamide structures (Potter et al., 2018).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by various spectroscopic and X-ray diffraction methods. For example, the structure of similar compounds has been detailed through single crystal X-ray diffraction, showing distinct patterns for different polymorphs, and highlighted the importance of hydrogen bonding in stabilizing the molecular structure (Yanagi et al., 2000).
Chemical Reactions and Properties
Benzamide derivatives undergo a variety of chemical reactions, including the reaction with aqueous methylamine, leading to different derivatives depending on the specific substituents and reaction conditions involved (Harutyunyan, 2016). These reactions are crucial for tailoring the chemical properties of benzamides for specific applications.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting points and thermal stability, can be analyzed through thermal analysis techniques. Differential thermal analysis and thermogravimetry have revealed distinct thermal behaviors for different polymorphs, indicating the impact of molecular structure on physical stability (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of this compound and related compounds, such as reactivity towards other chemical entities and the influence of substituents on its chemical behavior, are key areas of interest. Studies involving the electrochemical behavior of unsymmetrical dihydropyridines have shed light on the reactivity of similar benzamide structures in protic mediums, highlighting the potential for cyclization and condensation reactions (David et al., 1995).
properties
IUPAC Name |
4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-5-4-11(7-12(13)17(19)20)14(18)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYGBKABOFGPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{7-methyl-3-[(4-methylphenyl)thio]-1H-indol-2-yl}propanoate](/img/structure/B5608444.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-hydroxy-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5608451.png)


![N-(4-{[4-(diethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5608474.png)


![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-(2-pyridinylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5608484.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 2-fluorobenzoate](/img/structure/B5608487.png)
![2-ethyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5608491.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5608496.png)

![4-[4-(propylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5608523.png)